molecular formula C23H21N5O3 B2750073 N-(4-acetylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895001-02-2

N-(4-acetylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No. B2750073
CAS RN: 895001-02-2
M. Wt: 415.453
InChI Key: OMAWPZGHCDPHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis and Imaging Applications

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the chemical compound , has been reported as selective ligands for the translocator protein (18 kDa). These compounds, including DPA-714 and its derivatives, have been designed with structural elements facilitating labeling with fluorine-18. This feature allows in vivo imaging using positron emission tomography (PET), highlighting their application in radiopharmaceuticals for neuroinflammation and potentially for cancer imaging. The efficient synthesis and high yields of these compounds, alongside their specific radioactivities, make them promising candidates for PET imaging applications (Dollé et al., 2008).

Neuroinflammatory Process Biomarkers

Continuing the exploration of pyrazolo[1,5-a]pyrimidines, further studies have synthesized and evaluated a series of novel compounds for their potential to bind the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. This research demonstrated subnanomolar affinity for TSPO, comparable to known ligands, and highlighted the potential of certain fluorinated analogues for in vivo PET imaging of neuroinflammation. The successful in vitro and in vivo evaluation of these compounds underscores their relevance in studying and potentially diagnosing neuroinflammatory conditions (Damont et al., 2015).

Antimicrobial and Antitumor Activities

The chemical scaffold of N-(4-acetylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide has been explored for potential antimicrobial and antitumor activities. Research involving similar pyrazolo[3,4-d]pyrimidine derivatives has indicated the synthesis of novel compounds with significant antimicrobial properties. This includes the development of heterocyclic compounds incorporating the antipyrine moiety, which have been evaluated for their antimicrobial agents, demonstrating the versatility of this chemical framework in drug discovery (Bondock et al., 2008).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-14-4-9-20(15(2)10-14)28-22-19(11-25-28)23(31)27(13-24-22)12-21(30)26-18-7-5-17(6-8-18)16(3)29/h4-11,13H,12H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAWPZGHCDPHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.